molecular formula C50H72NO4PPdS+2 B12443064 dicyclohexyl-[2-propan-2-yloxy-6-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;methanesulfonic acid;N-methyl-2-phenylaniline;palladium(2+)

dicyclohexyl-[2-propan-2-yloxy-6-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;methanesulfonic acid;N-methyl-2-phenylaniline;palladium(2+)

Cat. No.: B12443064
M. Wt: 920.6 g/mol
InChI Key: IEDGHIMEWNBWKU-UHFFFAOYSA-O
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Chemical Reactions Analysis

EPhos Pd G4 is highly effective in various cross-coupling reactions, including:

  • Buchwald-Hartwig Cross Coupling Reaction
  • Heck Reaction
  • Hiyama Coupling
  • Negishi Coupling
  • Sonogashira Coupling
  • Stille Coupling
  • Suzuki-Miyaura Coupling

Common reagents used in these reactions include primary amines, aryl halides, and bases such as sodium phenoxide (NaOPh). The major products formed are functionalized 4-arylaminothiazoles and 2-arylaminooxazoles .

Scientific Research Applications

EPhos Pd G4 has a wide range of applications in scientific research:

  • Chemistry : It is extensively used in organic synthesis for forming C-N, C-C, and C-O bonds.
  • Biology : It is employed in the synthesis of biologically active molecules, including pharmaceuticals.
  • Medicine : It aids in the development of new drugs by facilitating the synthesis of complex organic compounds.
  • Industry : It is used in the production of fine chemicals and materials .

Mechanism of Action

The mechanism of action of EPhos Pd G4 involves the formation of an active palladium species through the reductive elimination of a Pd-amido complex. This active species then participates in cross-coupling reactions, facilitating the formation of new bonds. The molecular targets and pathways involved include the activation of aryl halides and primary amines, leading to the formation of C-N bonds .

Comparison with Similar Compounds

EPhos Pd G4 is part of the Buchwald precatalyst family, which includes several other similar compounds:

  • G1 Buchwald Precatalysts : These require deprotonation with a base to generate the active Pd(0) species.
  • G2 Buchwald Precatalysts : These use a biphenyl-based ligand and can generate the active Pd species at room temperature with weak bases.
  • G3 Buchwald Precatalysts : These are more versatile and can accommodate bulky ligands like BrettPhos.
  • BrettPhos Pd G4 : Similar to EPhos Pd G4 but with different ligand structures .

EPhos Pd G4 stands out due to its high stability, solubility in common organic solvents, and efficiency in forming active catalytic species with lower catalyst loadings and shorter reaction times .

Properties

Molecular Formula

C50H72NO4PPdS+2

Molecular Weight

920.6 g/mol

IUPAC Name

dicyclohexyl-[2-propan-2-yloxy-6-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;methanesulfonic acid;N-methyl-2-phenylaniline;palladium(2+)

InChI

InChI=1S/C36H55OP.C13H12N.CH4O3S.Pd/c1-24(2)28-22-32(25(3)4)35(33(23-28)26(5)6)31-20-15-21-34(37-27(7)8)36(31)38(29-16-11-9-12-17-29)30-18-13-10-14-19-30;1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;1-5(2,3)4;/h15,20-27,29-30H,9-14,16-19H2,1-8H3;2-7,9-10,14H,1H3;1H3,(H,2,3,4);/q;-1;;+2/p+1

InChI Key

IEDGHIMEWNBWKU-UHFFFAOYSA-O

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C(=CC=C2)OC(C)C)[PH+](C3CCCCC3)C4CCCCC4)C(C)C.CNC1=CC=CC=C1C2=CC=CC=[C-]2.CS(=O)(=O)O.[Pd+2]

Origin of Product

United States

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